molecular formula C12H16N2O4 B1501568 Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)- CAS No. 2130-77-0

Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-

Cat. No. B1501568
CAS RN: 2130-77-0
M. Wt: 252.27 g/mol
InChI Key: SDFDIECLEXOBAG-JTQLQIEISA-N
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Description

“Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” is a chemical compound. It is also known as "4- [ [2- [ [ (phenylmethoxy)carbonyl]amino]acetyl]amino]- Butanoic acid" . The molecular formula of this compound is C14H18N2O5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a stable, caged gamma-aminobutyric acid (GABA) derivative, 4- [ [ (2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204), was synthesized and found to release the neurotransmitter in physiological medium when irradiated with UV light at 300-400 nm in PBS at pH 7.4 .


Molecular Structure Analysis

The molecular structure of “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be analyzed using various techniques. The molecular formula of this compound is C14H18N2O5 .


Chemical Reactions Analysis

The chemical reactions involving “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be complex and varied. For example, a related compound, 4- [ [ (2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204), was found to release a neurotransmitter when irradiated with UV light .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-” can be determined using various analytical techniques. For instance, a related compound, 2-Amino-2- (trifluoromethoxy)butanoic acid, was synthesized as a racemate and in both enantiomeric forms. The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Scientific Research Applications

Digital Pathology Image Analysis

H-Dab(Z)-OH may be used in digital pathology for image analysis, particularly in software like QuPath, which is an open-source tool for analyzing pathology images. This compound could be involved in staining processes or as a reagent in assays that are then analyzed digitally .

Immunohistochemical (IHC) Signal Quantification

In immunohistochemistry, H-Dab(Z)-OH might be part of the staining process, specifically with 3,3′-diaminobenzidine (DAB). Tools like IHC Profiler and DAB-quant utilize color deconvolution to quantify DAB staining, which is crucial for assessing tissue slides and understanding disease pathology .

properties

IUPAC Name

(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFDIECLEXOBAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693279
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2130-77-0
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-
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Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-

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